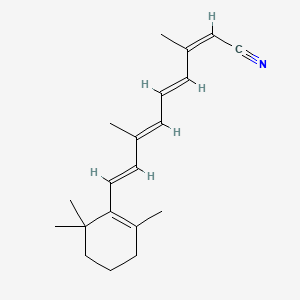

13-顺式-视黄酸腈

描述

. It is a useful retinoid in various scientific research applications due to its unique structural properties and biological activities.

科学研究应用

13-cis-Retinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other retinoid compounds.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic effects, particularly in dermatology and oncology.

Industry: Utilized in the development of cosmetic and pharmaceutical products

作用机制

Target of Action

13-cis-Retinonitrile, also known as 13-cis-Retinoic Acid, primarily targets the sebaceous glands . It influences most of the major factors involved in the etiology of acne . It also interacts with toll-like receptor 3 (TLR3) and mitochondrial antiviral-signaling protein (MAVS) in a time-dependent manner .

Mode of Action

13-cis-Retinonitrile interacts with its targets, leading to several changes. It influences sebum production, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . It induces significant upregulation of TLR3 and MAVS expression .

Biochemical Pathways

The compound affects various biochemical pathways. It inhibits cell proliferation, induces cell death, and significantly alters the expression of genes involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . It also reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinonitrile are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h^-1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .

Result of Action

The compound has a dramatic effect on the treatment of patients with nodular cystic acne and moderately severe acne . It inhibits cell proliferation, increases cell death, alters gene expression, changes signaling pathways, and promotes inflammatory mediator and protease expression in meibomian gland epithelial cells .

Action Environment

The action, efficacy, and stability of 13-cis-Retinonitrile can be influenced by environmental factors. For instance, the method of administration markedly affects its pharmacokinetics . Children who swallowed 13-cis-Retinonitrile capsules achieved higher AUC values compared to those who could not .

生化分析

Biochemical Properties

13-cis-Retinonitrile interacts with various biomolecules in the body. It is a useful retinoid that is an isomer of an all-trans-retinal intermediate . It plays a role in retinoid-converting enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Cellular Effects

13-cis-Retinonitrile has been found to have significant effects on various types of cells. For instance, it has been shown to enhance the inhibitory effect of 13-cis-retinoic acid on neuroblastoma through a TLR3-related immunogenic-apoptotic response . Moreover, chronic administration of 13-cis-Retinonitrile has been linked to increased depression-related behaviors in mice .

Molecular Mechanism

The molecular mechanism of 13-cis-Retinonitrile involves its conversion to all-trans-retinoic acid (ATRA), which is widely accepted as the key mechanism underlying the favorable clinical properties of 13-cis-Retinonitrile . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Retinonitrile change over time. For instance, in neuroblastoma cells, 13-cis-Retinonitrile induced significant upregulation of toll-like receptor 3 (TLR3) and mitochondrial antiviral-signaling protein (MAVS) expression in a time-dependent manner .

Dosage Effects in Animal Models

The effects of 13-cis-Retinonitrile vary with different dosages in animal models. Chronic administration of 13-cis-Retinonitrile (1 mg/kg) by daily intraperitoneal injection for 6 weeks in mice led to increased depression-related behaviors .

Metabolic Pathways

13-cis-Retinonitrile is involved in the metabolic pathways of retinoids. It is derived from retinol (vitamin A) as a metabolic product . It exists in several isomeric forms including all-trans-RA, 9-cis-RA, and 13-cis-RA; however, all-trans-RA is the primary ligand during development .

Transport and Distribution

13-cis-Retinonitrile is transported and distributed within cells and tissues. It has been found to interact with the ABC transporters P-glycoprotein and Breast Cancer Resistance Protein, affecting the tissue distribution of numerous structurally unrelated lipophilic compounds .

Subcellular Localization

The subcellular localization of 13-cis-Retinonitrile is primarily in the nuclear fraction of the cell . This localization could explain its access to the nucleus and its possible conversion to all-trans-retinoic acids, which will interact with the nuclear retinoid receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinonitrile typically involves the isomerization of all-trans-retinonitrile. One common method includes the use of specific catalysts and controlled reaction conditions to achieve the desired cis configuration. The process may involve steps such as Wittig reactions and subsequent isomerization .

Industrial Production Methods: Industrial production of 13-cis-Retinonitrile often follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

化学反应分析

Types of Reactions: 13-cis-Retinonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or aldehydes.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield retinoic acids, while reduction can produce retinol derivatives .

相似化合物的比较

All-trans-Retinonitrile: Another isomer with different biological activities.

9-cis-Retinonitrile: Known for its distinct receptor binding properties.

13-cis-Retinoic Acid: A closely related compound with significant therapeutic applications in acne treatment

Uniqueness: 13-cis-Retinonitrile is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. Its ability to modulate gene expression and interact with retinoid receptors makes it a valuable compound in various research and industrial applications .

属性

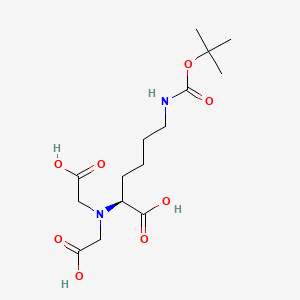

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTQCZNCSHAYSX-HWCYFHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C#N)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858370 | |

| Record name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-89-5 | |

| Record name | 13-cis-Retinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20638-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

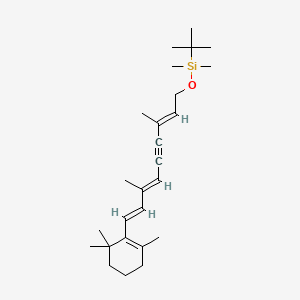

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/new.no-structure.jpg)

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)